3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride
Overview
Description
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is an organic compound with the molecular formula C13H16ClNOS and a molecular weight of 269.79 g/mol . This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.
Preparation Methods
The synthesis of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride typically involves the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole. The reaction is carried out by heating 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with benzyl chloride in dry acetonitrile under reflux conditions for 24 hours. The resulting product is then crystallized and purified . Industrial production methods may vary, but the core synthetic route remains similar, focusing on the controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Research into potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride involves its role as a catalyst in chemical reactions. The thiazolium ion acts as an electrophile, facilitating the formation of carbon-carbon bonds in various organic reactions. This compound interacts with molecular targets through its thiazolium ring, which can stabilize reaction intermediates and lower the activation energy of the reaction .
Comparison with Similar Compounds
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride is unique due to its specific structural features and reactivity. Similar compounds include:
5-(2-hydroxyethyl)-4-methyl-1,3-thiazole: The precursor in its synthesis.
3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide: A structurally similar compound with different substituents.
4-Methyl-5-thiazoleethanol: Another related compound with similar functional groups.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific research and industrial contexts.
Properties
IUPAC Name |
2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NOS.ClH/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12;/h2-6,10,15H,7-9H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSVLBKHBJGMAA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963419 | |
Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4568-71-2 | |
Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4568-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4568-71-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.680 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the catalytic properties and applications of 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride?
A: this compound acts as a catalyst in the Stetter reaction, enabling the synthesis of valuable 1,4-diketone derivatives []. This reaction involves the coupling of an aldehyde with an α,β-unsaturated ketone. The compound exhibits catalytic activity similar to cyanide or thiazolium-NHC catalysts, facilitating the formation of a new carbon-carbon bond []. Notably, research indicates that this compound can effectively catalyze the synthesis of 1-(3-methoxy-4-propyloxy-5-nitrophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-diketone with advantages such as reduced reaction time and cost-effectiveness compared to other catalysts [].
Q2: How does this compound interact with carbonic anhydrase isoforms?
A: This compound demonstrates inhibitory effects on mammalian carbonic anhydrase (CA) isoforms, including hCA I, hCA II, and hCA VI []. Its inhibitory potency is comparable to clinically utilized sulfonamides like ethoxzolamide, zonisamide, and acetazolamide []. While the exact mechanism of interaction requires further investigation, the research suggests that this compound might compete with the natural substrate or bind to a regulatory site on the enzyme, ultimately hindering its catalytic activity.
Q3: Are there any known analytical methods for detecting this compound?
A: High-performance capillary electrophoresis (HPCE) has been successfully employed to detect this compound []. In a study focusing on identifying synthetic gastrointestinal drug adulterants in traditional Chinese medicines, this compound served as an internal standard in HPCE analysis [].
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